Home > Products > Building Blocks P11525 > 6-Methoxy-1,2,3,4-tetrahydroquinoline
6-Methoxy-1,2,3,4-tetrahydroquinoline - 120-15-0

6-Methoxy-1,2,3,4-tetrahydroquinoline

Catalog Number: EVT-310811
CAS Number: 120-15-0
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reductive Amination: This approach involves reacting 6-methoxyquinoline with an appropriate amine in the presence of a reducing agent like sodium borohydride or sodium cyanoborohydride. []
  • Cyclization Reactions: These strategies involve constructing the tetrahydroquinoline ring system from acyclic precursors. One example involves reacting a substituted aniline with an appropriately functionalized ketone or aldehyde, followed by a cyclization step. []
  • Modifications of Existing Tetrahydroquinolines: Existing 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives can be further modified via various reactions, such as alkylation, acylation, or coupling reactions, to introduce desired functionalities. [, ]
Molecular Structure Analysis

Detailed structural analysis, potentially using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, can provide valuable information about:* Bond lengths and angles: These parameters offer insights into the molecule's overall geometry and potential for conformational flexibility.* Electronic distribution: Understanding the electron density within the molecule, particularly around the nitrogen and oxygen atoms, can shed light on its reactivity and potential for forming hydrogen bonds with biological targets. * Spatial arrangement of substituents: The position of the methoxy group and other potential substituents on the tetrahydroquinoline ring system can significantly impact the molecule's pharmacological properties. []

Chemical Reactions Analysis

6-Methoxy-1,2,3,4-tetrahydroquinoline, due to its diverse functionalities, can undergo various chemical reactions, including:* Electrophilic Aromatic Substitution: The electron-rich nature of the aromatic ring allows for reactions with electrophiles, enabling the introduction of substituents at specific positions.* Nucleophilic Substitution: The presence of a leaving group, such as a halogen, on the aromatic ring or the nitrogen atom enables nucleophilic substitution reactions, offering further structural diversity. * N-Alkylation/Acylation: The nitrogen atom in the tetrahydroquinoline ring can react with alkylating or acylating agents, resulting in N-substituted derivatives. [, ]

Mechanism of Action
  • Tubulin Polymerization Inhibitors: Certain derivatives, like those featuring N-aryl or N-cycloamino substituents, exhibit potent inhibition of tubulin polymerization, a key process in cell division. They interact with the colchicine binding site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis. [, , ]
Applications
  • Medicinal Chemistry: It serves as a key structural motif in developing novel therapeutic agents. For instance, derivatives have shown promise as antitumor agents by acting as tubulin polymerization inhibitors, targeting the colchicine binding site on tubulin. [, , ]

1-Alkyl-8-(aminoalkylamino)-6-methyl-1,2,3,4-tetrahydroquinolines

Compound Description: This series features a 1,2,3,4-tetrahydroquinoline core with variations at the 1- and 8- positions. Substitutions include alkyl groups at the 1-position and aminoalkylamino groups at the 8-position. A methyl group is present at the 6-position.

Relevance: These compounds share the core tetrahydroquinoline structure with 6-Methoxy-1,2,3,4-tetrahydroquinoline. The variations in substituents, particularly the aminoalkylamino groups at the 8-position, were investigated for their impact on antimalarial activity against Plasmodium berghei in mice.

8-(4'-Amino-1'-methylbutylamino)-6-methoxy-1-methyl-1,2-dihydroquinoline

Compound Description: This compound features a 1,2-dihydroquinoline core with a methoxy group at the 6-position and a methyl group at the 1-position, similar to the target compound. Additionally, it possesses a 4'-amino-1'-methylbutylamino substituent at the 8-position.

Relevance: This compound is closely related to 6-Methoxy-1,2,3,4-tetrahydroquinoline, sharing the 6-methoxy and 1-methyl substitutions. The key difference lies in the dihydroquinoline core and the 8-position substituent. It was investigated for potential antimalarial activity.

5-Substituted 8-(4'-Amino-1'-methylbutylamino)-1-methyl-1,2-dihydroquinolines

Compound Description: This series involves variations of substituents at the 5-position while retaining the 8-(4'-amino-1'-methylbutylamino) and 1-methyl groups on a 1,2-dihydroquinoline scaffold.

Relevance: This series explores the impact of modifications at the 5-position on the dihydroquinoline ring system, which is related to 6-Methoxy-1,2,3,4-tetrahydroquinoline. The consistent presence of the 8-(4'-amino-1'-methylbutylamino) group suggests its potential role in antimalarial activity.

8-Alkylamino-1-(2-N,N-diethylaminoethyl)-6-methoxy-1,2,3,4-tetrahydroquinolines

Compound Description: These compounds feature the 6-methoxy-1,2,3,4-tetrahydroquinoline core structure. They include an alkylamino group at the 8-position and a 2-N,N-diethylaminoethyl group at the 1-position.

Relevance: This series is structurally similar to 6-Methoxy-1,2,3,4-tetrahydroquinoline, with modifications at the 1- and 8- positions. The research likely explored the impact of these substituents on antimalarial activity.

1-(2-N,N-Diethylaminoethyl)-6-methoxy-1,2,3,4-tetrahydroquinoline

Compound Description: This compound features the core 6-methoxy-1,2,3,4-tetrahydroquinoline structure with a 2-N,N-diethylaminoethyl group substituted at the 1-position.

Relevance: This compound is very similar to 6-Methoxy-1,2,3,4-tetrahydroquinoline, differing only by the 2-N,N-diethylaminoethyl group at the 1-position. This structural similarity suggests a focused exploration of the 1-position's impact on antimalarial activity.

1-(2-N,N-Diethylaminoethyl)-8-(2-N,N-diethylaminoethylamino)-6-methoxy-1,2,3,4-tetrahydroquinoline

Compound Description: This compound features the core 6-methoxy-1,2,3,4-tetrahydroquinoline structure with a 2-N,N-diethylaminoethyl group at the 1-position and a 2-N,N-diethylaminoethylamino group at the 8-position.

Relevance: This compound shares the core structure with 6-Methoxy-1,2,3,4-tetrahydroquinoline, and its variations at the 1- and 8- positions highlight the exploration of these positions for enhancing antimalarial activity.

2-Substituted 8-Methoxy-5,6,-dihydro-4-imidazo[i,j]quinolines

Compound Description: This series introduces an imidazo[i,j]quinoline core with a methoxy group at the 8-position. Variations are explored with different substituents at the 2-position.

Relevance: While structurally distinct from 6-Methoxy-1,2,3,4-tetrahydroquinoline, this series represents a significant modification of the core scaffold. The research likely explored the impact of this fused ring system on antimalarial activity.

2-Chloro-4-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)quinazoline (1a)

Compound Description: This compound features a quinazoline ring linked to a 6-methoxy-3,4-dihydroquinoline moiety through the nitrogen at position 1 of the dihydroquinoline. It also has a chlorine atom at the 2-position of the quinazoline ring.

Relevance: This compound incorporates the 6-methoxy-dihydroquinoline moiety present in 6-Methoxy-1,2,3,4-tetrahydroquinoline but expands it by connecting it to a quinazoline ring. It was identified as a lead compound for inhibiting tubulin polymerization.

Relevance: This compound, structurally similar to 6-Methoxy-1,2,3,4-tetrahydroquinoline due to the presence of the 6-methoxy-dihydroquinoline moiety, is another lead compound for inhibiting tubulin polymerization. The difference in the substituent at the 2-position of the quinazoline ring highlights the exploration of structure-activity relationships.

4-(N-Cycloamino)quinazolines (4a–c and 5a–m)

Compound Description: This series features a quinazoline core with various N-cycloamino substituents at the 4-position.

Relevance: These compounds represent a modification of the lead compounds (1a and 1b) by replacing the 6-methoxy-dihydroquinoline moiety with N-cycloamino groups. This change was part of an optimization strategy to develop more potent tubulin polymerization inhibitors.

7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f)

Compound Description: This compound consists of a quinazoline ring linked to a 7-methoxy-3,4-dihydroquinoxalin-2(1H)-one moiety. It exhibits potent antitumor activity and inhibits tubulin polymerization by binding to the colchicine site.

Relevance: While not directly containing the 6-methoxy-tetrahydroquinoline structure of the target compound, 5f represents a significant finding in the development of tubulin polymerization inhibitors. Its structural features and potent activity might provide insights for further modifications.

N-Methylated analogue of 5f (5g)

Compound Description: This compound is a derivative of 5f with an additional methyl group at the nitrogen atom of the dihydroquinoxalinone ring. It showed significant in vivo antitumor activity and a better safety profile than 5f.

Relevance: This compound, while not directly resembling 6-Methoxy-1,2,3,4-tetrahydroquinoline, highlights the significance of subtle structural changes in influencing both the efficacy and safety profiles of potential drugs.

Properties

CAS Number

120-15-0

Product Name

6-Methoxy-1,2,3,4-tetrahydroquinoline

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroquinoline

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3

InChI Key

FRXSZNDVFUDTIR-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NCCC2

Canonical SMILES

COC1=CC2=C(C=C1)NCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.